molecular formula C7H11ClO B1601356 2-Chloro-1-cyclopentylethanone CAS No. 932-28-5

2-Chloro-1-cyclopentylethanone

Cat. No. B1601356
Key on ui cas rn: 932-28-5
M. Wt: 146.61 g/mol
InChI Key: ZKYWWOXZNCTARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

Cyclopentanecarbonyl chloride (5.0 g, 0.038 mol) was dissolved in THF (100 mL) and cooled to 0° C. The solution was treated with a 2M solution of TMS-Diazomethane in hexanes (56.56 mL, 0.113 mol) over 10 min. The resulting yellow solution was allowed to stand at room temperature for 12 hours. The solution was then concentrated and the residue was dissolved in THF (100 mL) and treated slowly with a 4N HCl in Dioxane solution (28.28 mL, 0.113 mol). The result was allowed to stir at 24° C. for 2 hours. The solution was concentrated to an oil which was chromatographed on silica gel eluting with 5% EtOAc in Hexanes to give the intermediate depicted below (4.9 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
56.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6](Cl)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Si](C=[N+]=[N-])(C)(C)[CH3:10].[ClH:16].O1CCOCC1>C1COCC1>[Cl:16][CH2:10][C:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
hexanes
Quantity
56.56 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
28.28 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 24° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with 5% EtOAc in Hexanes
CUSTOM
Type
CUSTOM
Details
to give the intermediate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClCC(=O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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